Bis(2-ethylhexyl) butane-1,4-disulfonate
Description
Bis(2-ethylhexyl) butane-1,4-disulfonate is an organosulfur compound featuring two sulfonate (–SO₃⁻) groups attached to a butane backbone, each esterified with 2-ethylhexyl groups. This structure confers unique amphiphilic properties, balancing hydrophilic sulfonate moieties with hydrophobic alkyl chains. Its synthesis likely involves sulfonation of butane-1,4-diol followed by esterification with 2-ethylhexyl alcohol, a method inferred from similar compounds .
Properties
CAS No. |
61660-44-4 |
|---|---|
Molecular Formula |
C20H42O6S2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) butane-1,4-disulfonate |
InChI |
InChI=1S/C20H42O6S2/c1-5-9-13-19(7-3)17-25-27(21,22)15-11-12-16-28(23,24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
KACCZJUSWCKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)CCCCS(=O)(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) butane-1,4-disulfonate typically involves the reaction of butane-1,4-disulfonic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) butane-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols from the ester groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) butane-1,4-disulfonate is used as a plasticizer in the production of flexible polymers. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) .
Biology and Medicine: In biological research, this compound is used as a surfactant to study the interactions between biological membranes and synthetic materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .
Industry: Industrially, this compound is employed in the formulation of lubricants, coatings, and adhesives. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) butane-1,4-disulfonate involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane research .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Sulfonates vs. Esters : Sulfonates exhibit higher thermal stability and acidity compared to esters, making them suitable for high-temperature applications . However, esters like DEHP and adipates dominate as plasticizers due to their compatibility with polymers .
- Ionic Character : The disodium salt in 4,4'-Bis(2-sulfostyryl)biphenyl () increases water solubility, whereas the 2-ethylhexyl groups in the target compound may enhance lipid solubility, favoring emulsification .
Performance Metrics
Notes:
- DEHP’s endocrine-disrupting properties contrast with sulfonates, which may pose lower bioaccumulation risks but require toxicity studies.
- Adipates offer lower toxicity than phthalates but are less efficient as plasticizers .
Environmental and Health Impact
- DEHP: Documented in sediment and water due to leaching (), with carcinogenic and reproductive toxicity risks .
- Butane-1,4-disulfonate: Limited data, but sulfonates generally persist in aquatic systems and may require advanced degradation methods .
- Phosphonates : Used in solvent applications but less studied for environmental impact compared to sulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
